(2Z)-2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one
Description
The compound (2Z)-2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one is a benzofuran-3-one derivative characterized by a Z-configured benzylidene group at position 2 and a substituted oxoethoxy chain at position 6. Key structural features include:
- Benzylidene moiety: A 4-chlorophenyl group attached via a methylidene bond, contributing to planarity and electronic effects .
- Molecular formula: C₂₄H₁₆ClO₆ (inferred from analogous compounds in and ).
- Molecular weight: ~430–450 g/mol (estimated based on similar derivatives) .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by halogen and methoxy substituents.
Properties
Molecular Formula |
C24H17ClO5 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H17ClO5/c1-28-18-8-4-16(5-9-18)21(26)14-29-19-10-11-20-22(13-19)30-23(24(20)27)12-15-2-6-17(25)7-3-15/h2-13H,14H2,1H3/b23-12- |
InChI Key |
ZMRSWOMDIMPUNV-FMCGGJTJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3 |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one is a benzofuran derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 348.78 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities, and various substituents that contribute to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClO₄ |
| Molecular Weight | 348.78 g/mol |
| IUPAC Name | (2Z)-2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Studies suggest that it may act as an enzyme inhibitor , specifically targeting pathways related to inflammation and cancer progression.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced tumor growth and inflammation.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that are crucial in disease mechanisms.
Anticancer Activity
Research indicates that (2Z)-2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Study Findings : A study reported a dose-dependent reduction in cell viability in MCF-7 breast cancer cells treated with this compound, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines, which are key players in chronic inflammatory diseases.
- Mechanism : The anti-inflammatory action is likely mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory markers .
Case Studies
- Breast Cancer Cell Line Study :
- Inflammation Model in Rats :
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Key Observations:
Substituent Effects: Halogens: The target compound’s 4-Cl substituent (vs. Oxyethoxy vs. Hydroxy Groups: The oxoethoxy chain in the target compound (vs. hydroxy in ) increases lipophilicity (higher XLogP3) and steric bulk, likely improving membrane permeability . Benzylidene vs. Furan-Methylidene: The 4-Cl-benzylidene group (target) offers greater aromaticity and stability compared to furan-based analogs, which may reduce metabolic degradation .
Physicochemical and Computational Insights
- Lipophilicity (XLogP3) : The target compound’s estimated XLogP3 (~5.2) exceeds analogs with hydroxy groups (e.g., 2.8 in ), aligning with its enhanced hydrophobic character.
- Hydrogen-Bond Acceptors : The oxoethoxy chain contributes two additional acceptors (total = 6), improving solubility in polar solvents compared to furan-methylidene derivatives .
- Stereochemical Stability : The Z-configuration at position 2 is conserved across analogs, critical for maintaining planarity and π-π stacking interactions .
Structural Analysis Techniques
- Crystallography : Tools like SHELXL and WinGX (used in small-molecule refinement ) are critical for confirming the Z-configuration and substituent orientations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
